molecular formula C18H15N3O5 B2653427 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 922018-93-7

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2653427
CAS No.: 922018-93-7
M. Wt: 353.334
InChI Key: AYUHIASULWAYNM-UHFFFAOYSA-N
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Description

N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound designed for advanced pharmaceutical and biological research. This molecule features a 1,3,4-oxadiazole ring, a heterocycle renowned for its significant pharmacological potential, linked to a benzo[d][1,3]dioxole (piperonyl) moiety and a 4-methoxyphenylacetamide group. The integration of these substructures makes it a compelling candidate for investigating new therapeutic agents. The core 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with documented scientific interest in its derivatives for their anticancer and antiviral properties . Specifically, structurally similar 5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-amine derivatives have demonstrated promising anticancer activity in preclinical studies, with some compounds showing efficacy comparable to standard drugs . Furthermore, 1,3,4-oxadiazole derivatives have been extensively explored for their antiviral activity against a spectrum of viruses, highlighting the value of this heterocyclic system in infectious disease research . The benzo[d][1,3]dioxole group is a common pharmacophore known to influence a compound's bioavailability and interaction with biological targets. While the specific mechanism of action for this exact compound requires further investigation, its molecular architecture suggests potential as an inhibitor of key cellular enzymes or as a modulator of receptor activity. Researchers can leverage this compound as a chemical building block for synthesizing more complex derivatives or as a pharmacological probe to study cancer biology and virology. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-23-13-5-2-11(3-6-13)8-16(22)19-18-21-20-17(26-18)12-4-7-14-15(9-12)25-10-24-14/h2-7,9H,8,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUHIASULWAYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the 1,3,4-Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The benzo[d][1,3]dioxole and oxadiazole intermediates are then coupled with the 4-methoxyphenyl acetamide moiety using standard coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:

  • Mechanism of Action : Compounds similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide have been shown to induce apoptosis in various cancer cell lines. The interaction with cellular pathways involved in apoptosis leads to increased cell death in malignant cells .
  • Case Study : A study evaluating derivatives of oxadiazole reported significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The most potent compounds exhibited IC50 values below 100 μM . This suggests that similar derivatives could be explored for their anticancer properties.

Antimicrobial Activity

Compounds incorporating oxadiazole structures have also been investigated for their antimicrobial properties:

  • Research Findings : A series of oxadiazole derivatives demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the benzo[d][1,3]dioxole ring enhances lipophilicity, improving membrane penetration and efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives is another area of interest:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in models of chronic inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that compounds with similar structures may offer neuroprotective benefits:

  • Experimental Evidence : Studies have shown that certain oxadiazole derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeTarget Cell Lines/OrganismsIC50 Values (μM)
AnticancerOxadiazole DerivativesHeLa, MCF-7< 100
AntimicrobialOxadiazole DerivativesVarious BacteriaVaries
Anti-inflammatoryOxadiazole DerivativesInflammatory ModelsNot Specified
NeuroprotectiveOxadiazole DerivativesNeuronal Cell LinesNot Specified

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase (COX) which is involved in inflammation.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound A : ASN90 ((S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide)

  • Structural difference : Replaces the 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole core.
  • Impact : The sulfur atom in thiadiazole enhances lipophilicity (logP ≈ 2.8 vs. 2.2 for oxadiazole analogs) and improves blood-brain barrier penetration, making ASN90 a potent O-GlcNAcase inhibitor for neurodegenerative diseases.

Compound B : N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-sulfanyl acetamide derivatives

  • Structural difference : Substitutes the benzo[d][1,3]dioxol-5-yl group with a 4-chlorophenyl ring and replaces the acetamide’s methoxy group with sulfanyl (-SH).
  • Impact : The 4-chlorophenyl group increases electrophilicity, enhancing antimicrobial activity (MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for the methoxy analog). The sulfanyl group improves thiol-mediated enzyme interactions.
Substituent Variations

Compound C : N-(1,3-benzodioxol-5-yl)-2-(5-p-tolyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-acetamide

  • Structural difference : Replaces the 1,3,4-oxadiazole with a thiazolo-triazole hybrid and introduces a p-tolyl group.
  • Impact : The thiazolo-triazole system increases π-π stacking interactions with biological targets, improving anti-inflammatory activity (IC₅₀ = 1.2 µM for COX-2 inhibition).

Compound D: (Z)-N-(4-(2-(benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide

  • Structural difference: Replaces the oxadiazole core with a cyanovinyl linker.
  • Impact: The cyanovinyl group enhances planarity and conjugation, increasing antiproliferative activity (IC₅₀ = 0.8 µM vs. 5.2 µM for oxadiazole analogs against MCF-7 cells).

Comparison with Analog Syntheses :

  • Compound B : Uses 4-chlorobenzohydrazide and thiolation with NaH, achieving 85% yield.
  • Compound C : Requires multistep thiazolo-triazole cyclization (yield: 62%), highlighting the synthetic complexity of fused heterocycles.

Physicochemical and Pharmacokinetic Properties

Property Target Compound ASN90 (Compound A) Compound B (6f)
logP ~2.5 (predicted) 2.8 3.1
Solubility (µg/mL) 15 (aqueous, pH 7.4) 8 22
Metabolic Stability High (benzo[d][1,3]dioxole) Moderate Low (sulfanyl oxidation)

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by acylation with 4-methoxyphenyl acetic acid. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, a related compound demonstrated significant antitumor activity with IC50 values lower than standard drugs like doxorubicin against various cancer cell lines such as HepG2 and HCT116. These compounds exhibited mechanisms involving apoptosis induction and cell cycle arrest through pathways involving EGFR inhibition and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
Compound XHCT1161.54
Compound YMCF74.52

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzodioxole derivatives have been reported to exhibit antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups appears to enhance their efficacy against resistant strains .

Table 2: Antimicrobial Activity of Benzodioxole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound AStaphylococcus aureus (MRSA)12.5
Compound BEscherichia coli25
Compound CBacillus subtilis50

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways by modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : Inhibition of key regulatory proteins leads to cell cycle arrest in cancer cells.
  • Antimicrobial Action : The interaction with bacterial cell membranes and inhibition of essential enzymes contribute to its antimicrobial effects.

Case Studies

In one study focusing on a similar oxadiazole derivative, researchers observed a significant reduction in tumor volume in vivo models treated with the compound compared to control groups. The study also highlighted the non-cytotoxic nature towards normal cells at therapeutic doses, suggesting a favorable safety profile for further development .

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